17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: is a complex organic compound characterized by its unique pentacyclic structure and the presence of bromophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, including the formation of the azapentacyclic core and the subsequent functionalization with bromophenyl and methylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. Researchers explore its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)propionic acid
- 2,6-Difluoro-3-methylbenzamide, N-(4-bromophenyl)
- Benzamide, N-(4-bromophenyl)-3-methoxy
Uniqueness
Compared to similar compounds, 17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its complex pentacyclic structure and the presence of both bromophenyl and methylphenyl groups
Properties
Molecular Formula |
C32H23BrN2O2 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
17-(4-bromophenyl)-1-[(3-methylphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C32H23BrN2O2/c1-19-7-6-8-21(17-19)34-18-32-25-11-4-2-9-23(25)27(24-10-3-5-12-26(24)32)28-29(32)31(37)35(30(28)36)22-15-13-20(33)14-16-22/h2-18,27-29H,1H3 |
InChI Key |
WSTRULFNONDOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
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